2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Overview
Description
“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1461704-61-9 . It has a molecular weight of 270.51 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is 1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H .
Physical And Chemical Properties Analysis
“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 270.51 .
Scientific Research Applications
- Field : Biological Sciences
- Application : Pyrazolines and their derivatives have been studied for their biological and pharmacological activities . A newly synthesized pyrazoline derivative was tested on rainbow trout alevins .
- Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) concentrations were studied .
- Results : The compound showed a non-toxic AchE inhibitory effect and had no effect on MDA concentrations .
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Method : A catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters was carried out .
- Results : The protodeboronation was successfully applied to methoxy protected (−)-Δ8-THC and cholesterol .
Biological Activities of Pyrazoline Derivatives
Protodeboronation of Pinacol Boronic Esters
- Field : Pharmacology
- Application : Certain pyrazoline derivatives have been studied for their antileishmanial and antimalarial activities .
- Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
- Field : Organic Chemistry
- Application : 4-Bromopyrazole, a similar compound, has been used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Method : 4-Bromopyrazole was used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Results : The reaction resulted in the successful synthesis of 1,4’-bipyrazoles .
Antileishmanial and Antimalarial Evaluation
Synthesis of 1,4’-Bipyrazoles
- Field : Biological Sciences
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, was tested on rainbow trout alevins .
- Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) concentrations were studied .
- Results : The compound showed a non-toxic AchE inhibitory effect and had no effect on MDA concentrations .
- Field : Organic Chemistry
- Application : 4-Bromopyrazole, a similar compound, has been used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Method : 4-Bromopyrazole was used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Results : The reaction resulted in the successful synthesis of 1,4’-bipyrazoles .
Synthesis of 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Synthesis of 1,4’-Bipyrazoles
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCSCUDXNSDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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